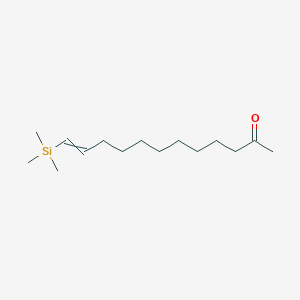![molecular formula C14H20Te B14305141 [(Oct-1-en-2-yl)tellanyl]benzene CAS No. 112404-99-6](/img/structure/B14305141.png)
[(Oct-1-en-2-yl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Oct-1-en-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to an oct-1-en-2-yl group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-1-en-2-yl)tellanyl]benzene typically involves the reaction of tellurium-containing reagents with oct-1-en-2-yl derivatives and benzene. One common method is the reaction of oct-1-en-2-ylmagnesium bromide with diphenyl ditelluride, followed by the addition of benzene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Oct-1-en-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Tellurium oxides and corresponding organic products.
Reduction: Reduced tellurium species and corresponding organic products.
Substitution: Substituted tellurium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(Oct-1-en-2-yl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(Oct-1-en-2-yl)tellanyl]benzene involves interactions with molecular targets such as enzymes and proteins. The tellurium atom can form bonds with sulfur-containing amino acids, affecting the function of enzymes and proteins. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
[(Oct-1-en-2-yl)tellanyl]benzene can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Diethyl telluride
- Tellurium dioxide
Uniqueness
This compound is unique due to its specific structure, which combines an oct-1-en-2-yl group with a benzene ring through a tellurium atom
Eigenschaften
CAS-Nummer |
112404-99-6 |
|---|---|
Molekularformel |
C14H20Te |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
oct-1-en-2-yltellanylbenzene |
InChI |
InChI=1S/C14H20Te/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
InChI-Schlüssel |
ZPMRIJPMQAZUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


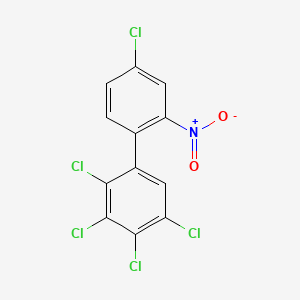
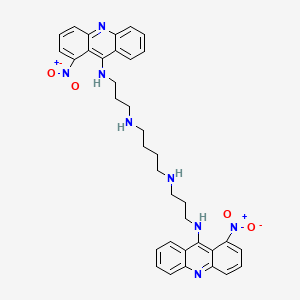

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
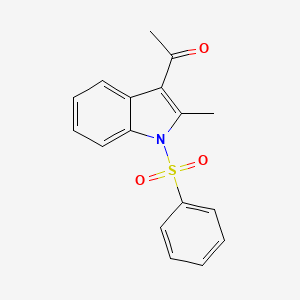
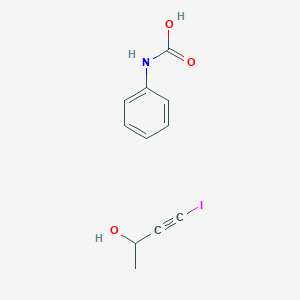
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
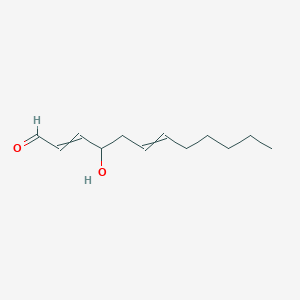
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
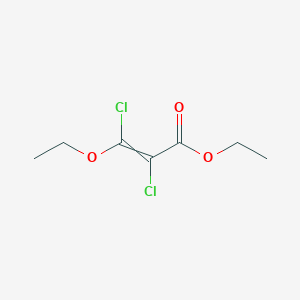
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
